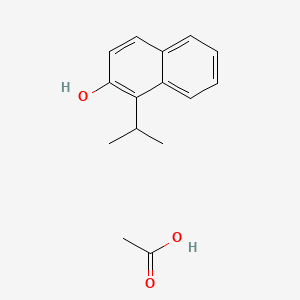

Acetic acid;1-propan-2-ylnaphthalen-2-ol

Description

Theoretical Framework of Supramolecular Chemistry in Molecular Crystal Engineering

Supramolecular chemistry is the study of chemical systems composed of a discrete number of molecules, focusing on the weaker, reversible non-covalent interactions that bind them. jst.go.jp These interactions include hydrogen bonding, π–π stacking, van der Waals forces, and electrostatic effects. jst.go.jp Crystal engineering is a sub-discipline of supramolecular chemistry that focuses on the rational design and synthesis of crystalline solids by understanding and utilizing these intermolecular forces. taylorfrancis.com

The theoretical framework of crystal engineering is built upon the concept of "supramolecular synthons." rsc.orgresearchgate.net These are robust and recurring motifs of intermolecular interactions between functional groups. In the context of naphthol-carboxylic acid systems, the most prominent supramolecular heterosynthon involves the hydroxyl group of the naphthol and the carboxylic acid group. researchgate.netnih.gov These can form strong O-H···O hydrogen bonds, which act as the primary driving force for the assembly of the multicomponent crystal. The predictability of these synthons allows chemists to design and construct new crystalline architectures with a degree of control.

Research Significance of Cocrystallization Involving Naphthol Derivatives and Carboxylic Acids

The cocrystallization of active pharmaceutical ingredients (APIs) and other organic molecules is a major strategy for modifying their physicochemical properties without altering their chemical structure. ijper.orgnih.gov Naphthol derivatives and carboxylic acids are common functional groups found in a wide range of organic compounds, including pharmaceuticals and functional materials.

The primary significance of forming cocrystals in this class includes:

Enhanced Solubility and Dissolution Rate: Many organic compounds, particularly pharmaceuticals, suffer from poor aqueous solubility, which limits their bioavailability. Cocrystallization can disrupt the stable crystal lattice of the pure compound, often leading to significantly improved solubility and dissolution rates. ijper.org

Improved Stability: Cocrystals can exhibit greater physical and chemical stability compared to their parent compounds. This includes stability against humidity, light, and heat, as well as preventing the conversion to less stable polymorphic forms. nih.gov

Tunable Physicochemical Properties: Crystal engineering allows for the fine-tuning of properties such as melting point, hygroscopicity, and mechanical characteristics (e.g., tabletability) by selecting appropriate coformers (the second component in the cocrystal). ijper.orgnih.gov

Intellectual Property: Novel cocrystal forms of existing compounds can be patented, providing a strategy for extending the patent life of pharmaceutical products. acs.org

Research into naphthol-carboxylic acid systems provides fundamental insights into the principles of molecular recognition and self-assembly, contributing to the broader field of materials science.

Evolution of Research in Naphthol-Carboxylic Acid Cocrystals: A Historical Perspective

The study of multicomponent crystals dates back to 1844 with the discovery of quinhydrone, a 1:1 complex of quinone and hydroquinone. wikipedia.org Early work in the late 19th and early 20th centuries led to the discovery of numerous molecular compounds, which were systematically compiled by Paul Pfeiffer in his 1922 book Organische Molekülverbindungen. wikipedia.org These early studies were largely observational.

The modern era of research, however, is characterized by a shift from discovery to rational design, propelled by the development of supramolecular chemistry and crystal engineering. The concept of the supramolecular synthon in the latter half of the 20th century provided a strategic framework for targeting specific intermolecular interactions.

The evolution of research specific to naphthol-carboxylic acid systems followed this broader trend. Initial reports were likely descriptive, documenting the formation of adducts. However, with the advent of advanced analytical techniques like single-crystal X-ray diffraction, researchers could precisely determine the three-dimensional arrangement of molecules. This allowed for detailed analysis of the hydrogen bonding patterns and other non-covalent interactions, validating the synthon-based approach and enabling the correlation of crystal structure with physical properties. Over the past few decades, research has increasingly focused on the targeted application of these cocrystals, particularly in the pharmaceutical industry to enhance drug performance. nih.gov

Nomenclature and Definition of Multicomponent Organic Crystals in the Context of Acetic Acid;1-propan-2-ylnaphthalen-2-ol

The term "this compound" denotes a multicomponent system formed from two distinct neutral molecules: acetic acid and 1-propan-2-ylnaphthalen-2-ol (also known as 1-isopropyl-2-naphthol). The semicolon in the nomenclature is often used to separate the components of such a molecular complex.

Multicomponent organic crystals are broadly defined as crystalline materials containing two or more different molecules in the same crystal lattice. wikipedia.org They are primarily classified into two categories:

Salts: In a salt, there is a significant transfer of a proton (H+) from an acidic component to a basic component, resulting in the formation of an ion pair. This typically occurs when the difference in the pKa values of the acid and the conjugate acid of the base (ΔpKa) is large (generally > 3). researchgate.net

Cocrystals: A cocrystal is a multicomponent system where the components are neutral molecules and interact through non-ionic interactions, primarily hydrogen bonds. wikipedia.orgresearchgate.net In this case, there is no significant proton transfer.

The distinction between a salt and a cocrystal lies in the location of the acidic proton. researchgate.net For the system this compound, the classification would depend on the degree of proton transfer between the carboxylic acid group of acetic acid and the hydroxyl group of the naphthol derivative. Given that both are relatively weak acids, it is highly probable that they form a cocrystal held together by neutral hydrogen bonds rather than a salt.

While IUPAC provides comprehensive rules for naming single organic and inorganic compounds, the nomenclature for multicomponent crystals is still evolving. nih.govwikipedia.orgiupac.orgiupac.org A proposed systematic approach suggests listing the components followed by their stoichiometric ratios and charge states. nih.gov For a hypothetical 1:1 cocrystal, a more descriptive name might be (Acetic acid)(1-propan-2-ylnaphthalen-2-ol).

Detailed Research Findings

While specific published crystallographic data for the exact compound "this compound" are not available in comprehensive databases, the principles of crystal engineering allow for the prediction of its structure and properties based on analogous systems. The following table presents representative data from studies on similar naphthol-carboxylic acid cocrystals to illustrate the type of research findings generated in this field.

Disclaimer: The data in the table below is illustrative and based on typical values for analogous naphthol-carboxylic acid cocrystal systems. It does not represent experimentally verified data for this compound.

| Parameter | Illustrative Finding | Significance |

|---|---|---|

| Supramolecular Synthon | Carboxylic acid-hydroxyl R²₂(8) heterosynthon | Indicates a robust, predictable hydrogen-bonding pattern forming a cyclic motif between the two components. |

| Stoichiometry | 1:1 (Acid:Naphthol) | Reflects the ratio of the two molecules in the crystal's unit cell. |

| H-Bond Distance (O-H···O) | ~2.6 - 2.8 Å | This short distance indicates a strong hydrogen bond, which is the primary interaction stabilizing the cocrystal structure. |

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell, which is a fundamental crystallographic property. |

| Space Group | P2₁/c | Defines the symmetry elements present within the unit cell of the crystal. |

| Melting Point Shift | Eutectic point between the melting points of the two pure components | The formation of a new crystalline phase results in a unique melting point, different from either of the starting materials. |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

64374-95-4 |

|---|---|

Molecular Formula |

C15H18O3 |

Molecular Weight |

246.30 g/mol |

IUPAC Name |

acetic acid;1-propan-2-ylnaphthalen-2-ol |

InChI |

InChI=1S/C13H14O.C2H4O2/c1-9(2)13-11-6-4-3-5-10(11)7-8-12(13)14;1-2(3)4/h3-9,14H,1-2H3;1H3,(H,3,4) |

InChI Key |

WZBWSZRZQVFPDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC2=CC=CC=C21)O.CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Acetic Acid;1 Propan 2 Ylnaphthalen 2 Ol Cocrystals

Solution-Phase Cocrystallization Techniques

Solution-phase methods are widely employed for cocrystal screening and production due to their simplicity and the ability to produce high-quality single crystals. mdpi.com These techniques rely on the dissolution of the cocrystal components in a suitable solvent system to achieve supersaturation, which is the driving force for nucleation and crystal growth. nih.gov

Controlled Evaporation Crystallization

Controlled, or slow, evaporation is a common and straightforward method for generating cocrystals. nih.gov The process involves dissolving stoichiometric amounts of the active pharmaceutical ingredient (API) and the coformer, in this case, 1-propan-2-ylnaphthalen-2-ol and acetic acid, in a common solvent. The subsequent slow evaporation of the solvent increases the concentration of the solutes, leading to supersaturation and the eventual formation of cocrystals. The success of this method is highly dependent on the solubility of both components in the chosen solvent and the rate of evaporation. mdpi.com A slower evaporation rate generally yields larger and higher quality crystals.

Table 1: Illustrative Parameters for Controlled Evaporation Crystallization

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Coformer Ratio (Molar) | 1:1 | 1:1 | 2:1 |

| Solvent | Ethanol | Acetone | Ethyl Acetate (B1210297) |

| Temperature (°C) | 25 (Room Temp.) | 25 (Room Temp.) | 30 |

| Evaporation Rate | Slow (partially covered) | Medium (open vial) | Slow (desiccator) |

| Expected Outcome | Single crystals suitable for diffraction | Polycrystalline powder | Phase separation or cocrystal |

Slurry-Based Screening Approaches

Slurry-based cocrystallization is an effective screening method that relies on the principle of solution-mediated phase transformation. nih.gov In this technique, a suspension (slurry) of one or both cocrystal components is stirred in a solvent in which they have limited solubility. acs.org The small amount of dissolved components can form cocrystal nuclei in the solution, which then grow. As the cocrystal precipitates, more of the initial components dissolve to maintain equilibrium, driving the conversion to the more stable cocrystal phase. nih.gov This method is particularly useful for screening a variety of solvents and for producing the thermodynamically most stable cocrystal form. acs.org

Table 2: Representative Conditions for Slurry-Based Screening

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Coformer Ratio (Molar) | 1:1 | 1:1 | 1:2 |

| Solvent | Heptane | Toluene | Water |

| Stirring Speed (rpm) | 150 | 200 | 150 |

| Duration (hours) | 24 | 48 | 72 |

| Temperature (°C) | 25 | 40 | 25 |

| Analysis Method | PXRD | PXRD | PXRD |

Liquid-Assisted Crystallization Methods

Liquid-assisted crystallization, often considered in the context of grinding, also applies to solution-based methods where a minimal amount of solvent is used to facilitate cocrystal formation. This can be seen as a bridge between slurry methods and solid-state grinding. The solvent acts as a medium to enhance molecular mobility and facilitate the interaction between the solid reactants. Reaction crystallization is a related technique where supersaturation is generated by adding a saturated solution of one component to a suspension of the other, leading to the precipitation of the less soluble cocrystal. nih.govmdpi.com

Solid-State Cocrystallization Protocols

Solid-state methods, also known as mechanochemical techniques, are environmentally friendly alternatives to solution-based approaches as they either eliminate the need for bulk solvents or use only catalytic amounts. acs.orgnih.gov These methods use mechanical energy to induce cocrystal formation.

Mechanochemical Activation Methods (e.g., Neat Grinding, Liquid-Assisted Grinding)

Mechanochemical grinding is a powerful and widely used technique for cocrystal screening and synthesis. researchgate.net

Neat Grinding: In this solvent-free method, a physical mixture of 1-propan-2-ylnaphthalen-2-ol and acetic acid in a specific stoichiometric ratio is ground together using a mortar and pestle or a ball mill. sysrevpharm.org The mechanical force creates intimate contact between the particles, breaks down the crystal lattices, and can generate localized eutectic melts or amorphous phases that facilitate the formation of the cocrystal structure. acs.org

Liquid-Assisted Grinding (LAG): LAG is a variation of neat grinding where a small, catalytic amount of a liquid is added to the solid mixture before or during grinding. nih.govmdpi.com The liquid phase can accelerate the reaction kinetics by improving molecular diffusion and acting as a transfer medium between the solid particles. sysrevpharm.org This method is often more efficient than neat grinding and can sometimes produce cocrystals that are not accessible through other methods. mdpi.comrsc.org

Table 3: Comparison of Neat and Liquid-Assisted Grinding Parameters

| Parameter | Neat Grinding | Liquid-Assisted Grinding (LAG) |

| Coformer Ratio (Molar) | 1:1 | 1:1 |

| Grinding Method | Ball Mill | Ball Mill |

| Grinding Time (min) | 60 | 30 |

| Grinding Frequency (Hz) | 20 | 20 |

| Liquid Additive | None | Ethanol (20 µL) |

| Expected Purity | May contain unreacted starting materials | Generally higher purity and crystallinity |

Vapor Diffusion and Sublimation Techniques for Crystal Growth

These methods are typically employed for growing high-quality single crystals suitable for structural analysis, often after a cocrystal phase has been identified through screening methods.

Vapor Diffusion: In this technique, the cocrystal components are dissolved in different solvents with varying volatilities. A common setup involves placing a vial containing a solution of one component (e.g., 1-propan-2-ylnaphthalen-2-ol in a less volatile solvent like toluene) inside a larger, sealed chamber that contains a reservoir of a more volatile solvent (the anti-solvent, in which the second component, e.g., acetic acid, might be dissolved or which is simply the anti-solvent). ufl.eduufl.edu As the anti-solvent vapor slowly diffuses into the solution, it reduces the solubility of the dissolved component, inducing slow crystallization.

Sublimation: Sublimation can be used for cocrystallization if both components have appreciable vapor pressures below their melting points. youtube.com A physical mixture of the components is heated under reduced pressure, causing them to sublime (transform from solid to gas). acs.org The vapors then co-deposit on a cold surface, forming the cocrystal. researchgate.net The outcome of sublimation can be sensitive to experimental conditions such as temperature and pressure, which can influence whether a cocrystal or a simple salt is formed. acs.org

Table 4: Illustrative Parameters for Vapor-Based Crystal Growth

| Technique | Component 1 System | Component 2 System / Environment | Temperature (°C) | Expected Outcome |

| Vapor Diffusion | 1-propan-2-ylnaphthalen-2-ol in Toluene | Acetic acid in Hexane (outer reservoir) | 25 | Single cocrystals |

| Sublimation | Solid mixture of components (1:1) | Vacuum (e.g., 0.5 mbar) | 90 - 110 | Crystalline deposit on cold finger |

Exploration of Green Chemistry Principles in Cocrystal Preparation

The growing emphasis on sustainable practices in chemical synthesis has led to the exploration of green chemistry principles in the preparation of cocrystals. These principles aim to reduce or eliminate the use and generation of hazardous substances, minimize energy consumption, and utilize renewable resources. In the context of cocrystal synthesis, this often translates to a reduction in the use of organic solvents, which are a major contributor to chemical waste. Mechanochemistry, a technique that involves inducing reactions through mechanical force, has emerged as a significant green alternative to traditional solvent-based methods. nih.govresearchgate.net

One of the most promising mechanochemical techniques for cocrystal synthesis is liquid-assisted grinding (LAG). researchgate.net This method involves grinding the two solid cocrystal components together with the addition of a small, catalytic amount of a liquid. sysrevpharm.org The liquid acts as a facilitator for the reaction, enhancing molecular mobility and accelerating the formation of the cocrystal, without needing to dissolve the reactants fully. researchgate.netsysrevpharm.org This approach significantly reduces the amount of solvent required compared to conventional solution crystallization methods, aligning with the core tenets of green chemistry. researchgate.netsci-hub.box

The application of LAG to the synthesis of Acetic acid;1-propan-2-ylnaphthalen-2-ol cocrystals represents a viable green synthetic route. In a typical LAG procedure, stoichiometric amounts of acetic acid and 1-propan-2-ylnaphthalen-2-ol would be combined in a milling vessel. A minimal amount of a suitable solvent would be added, and the mixture would be ground for a specific duration. The choice of solvent and grinding conditions (e.g., frequency, time) are critical parameters that can be optimized to ensure efficient and complete cocrystallization.

The advantages of employing a green chemistry approach like liquid-assisted grinding for the preparation of this compound cocrystals are multifaceted. Beyond the significant reduction in solvent waste, mechanochemical methods are often more energy-efficient and can lead to higher product yields in shorter reaction times. sci-hub.box Furthermore, LAG can sometimes produce novel polymorphic forms of cocrystals that are not accessible through solution-based methods. units.it

Research into various cocrystal systems has demonstrated the effectiveness of LAG. For instance, studies on active pharmaceutical ingredients have shown that LAG is a reliable and cost-effective method for both the discovery of new cocrystals and the preparation of existing ones. sci-hub.box The principles observed in these studies can be directly applied to the synthesis of this compound cocrystals.

Below is a comparative table illustrating the potential advantages of a liquid-assisted grinding approach over traditional solvent evaporation for the synthesis of cocrystals.

| Feature | Traditional Solvent Evaporation | Liquid-Assisted Grinding (LAG) |

| Solvent Consumption | High (Reactants fully dissolved) | Low (Catalytic amounts) |

| Reaction Time | Often hours to days | Typically minutes to hours |

| Energy Consumption | Higher (Heating may be required for dissolution and solvent removal) | Lower (Primarily mechanical energy) |

| Yield | Variable, can be affected by solubility differences | Often high and quantitative |

| Scalability | Can be challenging | Generally more straightforward |

| Access to Polymorphs | May favor the most stable form | Can access metastable forms |

The adoption of green chemistry principles, particularly through methods like liquid-assisted grinding, offers a more sustainable and efficient pathway for the synthesis of this compound cocrystals. This approach not only minimizes the environmental impact but also aligns with the broader goals of modern, responsible chemical manufacturing. nih.gov

Advanced Spectroscopic and Diffraction Based Characterization of Acetic Acid;1 Propan 2 Ylnaphthalen 2 Ol Cocrystals

Single-Crystal X-ray Diffraction (SCXRD) for Atomic-Level Structural Resolution

Following a comprehensive review of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction (SCXRD) data for the cocrystal formed between acetic acid and 1-propan-2-ylnaphthalen-2-ol has been publicly reported. The determination of a crystal structure is an empirical process that requires the successful growth of a high-quality single crystal, which is then subjected to X-ray diffraction analysis. Without such an experimental investigation, the detailed atomic-level structural information remains unknown.

Methodological Aspects of Unit Cell and Space Group Determination

In a typical SCXRD experiment, the first step involves determining the unit cell parameters (the lengths of the sides a, b, c and the angles α, β, γ that define the repeating unit of the crystal) and the space group. This is achieved by analyzing the diffraction pattern produced when a single crystal is rotated in an X-ray beam. The symmetry of the diffraction pattern provides information about the crystal system and the Bravais lattice, while the systematic absences of certain reflections are used to deduce the space group, which describes the symmetry elements present in the crystal structure. For a novel cocrystal like acetic acid;1-propan-2-ylnaphthalen-2-ol, this process would be foundational to its structural elucidation.

High-Resolution Analysis of Molecular Conformations within the Crystal Lattice

Once the unit cell and space group are determined, a full diffraction dataset is collected. This data is then used to solve the crystal structure, which reveals the precise three-dimensional arrangement of the acetic acid and 1-propan-2-ylnaphthalen-2-ol molecules within the crystal lattice. This high-resolution analysis would allow for the determination of bond lengths, bond angles, and torsion angles within each molecule. Such an analysis would reveal, for instance, the specific conformation of the propan-2-yl group relative to the naphthalene (B1677914) ring system and any conformational changes in the acetic acid molecule upon cocrystallization.

Detailed Elucidation of Intermolecular Hydrogen Bonding Motifs

A primary driving force for the formation of cocrystals between a carboxylic acid and a hydroxyl-containing compound is hydrogen bonding. SCXRD is the definitive method for identifying and characterizing these interactions. In the hypothetical cocrystal of acetic acid and 1-propan-2-ylnaphthalen-2-ol, it would be expected that the carboxylic acid group of acetic acid would form a hydrogen bond with the hydroxyl group of the 1-propan-2-ylnaphthalen-2-ol. The detailed analysis would reveal the donor-acceptor distances and angles, providing insight into the strength and geometry of these interactions. It would also identify whether the primary interaction is between the carboxylic acid and the hydroxyl group, or if other motifs, such as carboxylic acid dimers, are present.

Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphic Screening

Powder X-ray diffraction (PXRD) is a key technique for the bulk characterization of crystalline materials. A PXRD pattern is a fingerprint of a specific crystalline phase. For the cocrystal of acetic acid and 1-propan-2-ylnaphthalen-2-ol, a unique PXRD pattern would be expected, with characteristic peaks at specific 2θ angles that are different from the patterns of the individual starting materials (acetic acid and 1-propan-2-ylnaphthalen-2-ol). This technique would be essential for confirming the formation of a new cocrystalline phase and for screening for the existence of different polymorphic forms of the cocrystal under various crystallization conditions. However, as no experimental data for this cocrystal has been reported, a characteristic PXRD pattern is not available.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for probing the local environment of atomic nuclei in solid materials. osti.gov For the this compound cocrystal, ssNMR could provide valuable information that is complementary to diffraction methods. Specifically, ¹³C ssNMR could be used to identify the number of crystallographically independent molecules in the asymmetric unit and to probe for conformational differences between the solution and solid states. Furthermore, ¹H ssNMR can be particularly sensitive to the formation of hydrogen bonds, with changes in chemical shifts and the observation of through-space correlations providing direct evidence of the intermolecular interactions between the acetic acid and 1-propan-2-ylnaphthalen-2-ol molecules. osti.gov As with the diffraction data, no specific ssNMR data for this cocrystal is currently available in the scientific literature.

Proton (¹H) ssNMR for Probing Hydrogen Bond Environments

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed structural information about cocrystals at a molecular level. osti.gov Specifically, ¹H ssNMR is highly sensitive to the local environment of protons, making it an invaluable tool for characterizing the hydrogen-bonding networks that are fundamental to the structure of cocrystals.

In the hypothetical cocrystal of acetic acid and 1-propan-2-ylnaphthalen-2-ol, the primary hydrogen bond is expected to form between the carboxylic acid group of acetic acid and the hydroxyl group of the 1-propan-2-ylnaphthalen-2-ol. The chemical shift of the proton involved in this hydrogen bond provides direct evidence of the formation of the cocrystal. A significant downfield shift (to a higher ppm value) of this proton resonance, compared to the resonances of the protons in the individual starting materials, would confirm the presence of a strong hydrogen bond.

Furthermore, advanced ¹H ssNMR experiments, such as ¹H-¹H double quantum (DQ) MAS NMR, can be employed to probe proton proximities. This would allow for the elucidation of both intramolecular and intermolecular hydrogen bonding interactions within the cocrystal lattice, providing insights into the spatial arrangement of the acetic acid and 1-propan-2-ylnaphthalen-2-ol molecules.

Hypothetical ¹H ssNMR Chemical Shift Data

| Compound/Cocrystal | Functional Group | Hypothetical ¹H Chemical Shift (ppm) | Observation |

| Acetic Acid | Carboxylic Acid (-COOH) | 12.5 | |

| 1-propan-2-ylnaphthalen-2-ol | Hydroxyl (-OH) | 9.8 | |

| This compound Cocrystal | O-H···O Hydrogen Bond | 14.2 | Downfield shift indicates strong hydrogen bonding. |

| This compound Cocrystal | Naphthyl Protons | 7.2 - 8.1 | Minor shifts due to changes in crystal packing. |

| This compound Cocrystal | Isopropyl CH | 3.2 | Minimal change expected. |

| This compound Cocrystal | Acetic Acid CH₃ | 2.1 | Minimal change expected. |

Note: This table contains hypothetical data for illustrative purposes.

Carbon (¹³C) ssNMR for Investigating Molecular Packing and Conformational Variations

¹³C ssNMR spectroscopy complements ¹H ssNMR by providing information about the carbon framework of the cocrystal components. Changes in the isotropic and anisotropic chemical shifts of carbon atoms upon cocrystal formation are indicative of alterations in the local electronic environment, which are influenced by intermolecular interactions such as hydrogen bonding and π-π stacking.

For the this compound cocrystal, the carbon atom of the carboxylic acid group in acetic acid and the carbon atom attached to the hydroxyl group in 1-propan-2-ylnaphthalen-2-ol would be particularly sensitive to the formation of the hydrogen bond. A noticeable change in their chemical shifts compared to the pure components would serve as strong evidence for cocrystal formation.

Moreover, ¹³C ssNMR can be used to identify the presence of polymorphism in the cocrystal. Different polymorphic forms would exhibit distinct ¹³C ssNMR spectra due to differences in their crystal packing and molecular conformations. The number of crystallographically independent molecules in the asymmetric unit can also be determined from the splitting of resonances in the ¹³C ssNMR spectrum.

Hypothetical ¹³C ssNMR Chemical Shift Data

| Compound/Cocrystal | Carbon Atom | Hypothetical ¹³C Chemical Shift (ppm) | Observation |

| Acetic Acid | Carboxylic Acid (-COOH) | 178.1 | |

| 1-propan-2-ylnaphthalen-2-ol | C-OH | 152.4 | |

| This compound Cocrystal | Carboxylic Acid (-COOH) | 180.5 | Downfield shift due to hydrogen bonding. |

| This compound Cocrystal | C-OH | 155.0 | Downfield shift due to hydrogen bonding. |

| This compound Cocrystal | Naphthyl Carbons | 110 - 135 | Small shifts reflecting changes in the crystal environment. |

| This compound Cocrystal | Isopropyl CH | 27.3 | Minimal change. |

| This compound Cocrystal | Acetic Acid CH₃ | 21.0 | Minimal change. |

Note: This table contains hypothetical data for illustrative purposes.

Vibrational Spectroscopy for Probing Intermolecular Interactions

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and widely used technique for the characterization of cocrystals. It probes the vibrational modes of molecules, which are sensitive to changes in bond strength and intermolecular interactions. The formation of a cocrystal results in a unique FTIR spectrum that is different from the simple superposition of the spectra of the individual components.

In the case of the this compound cocrystal, the most significant changes in the FTIR spectrum would be observed in the regions corresponding to the stretching vibrations of the O-H and C=O groups, which are directly involved in the hydrogen bonding. The broad O-H stretching band of the carboxylic acid dimer in pure acetic acid would be replaced by a new, often broad, band at a lower frequency in the cocrystal, indicative of the formation of a new hydrogen bond. Similarly, the C=O stretching frequency of the acetic acid is expected to shift, typically to a lower wavenumber, upon hydrogen bonding to the hydroxyl group of the 1-propan-2-ylnaphthalen-2-ol.

Hypothetical FTIR Spectral Data

| Compound/Cocrystal | Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Observation |

| Acetic Acid | O-H stretch (dimer) | 2500-3300 (broad) | |

| Acetic Acid | C=O stretch | 1710 | |

| 1-propan-2-ylnaphthalen-2-ol | O-H stretch | 3200-3600 | |

| This compound Cocrystal | O-H stretch (H-bonded) | 2800-3200 (broad) | Shift and change in band shape confirm new H-bond. |

| This compound Cocrystal | C=O stretch (H-bonded) | 1695 | Shift to lower frequency indicates H-bonding. |

Note: This table contains hypothetical data for illustrative purposes.

Raman Spectroscopy: Application in Polymorphic Differentiation and Cocrystal Confirmation

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FTIR. It is particularly useful for analyzing the low-frequency lattice vibrations, which are highly sensitive to the crystal packing and can be used to differentiate between different polymorphic forms of a cocrystal.

For the this compound cocrystal, Raman spectroscopy would confirm its formation through shifts in the vibrational bands, particularly those of the C=O group of acetic acid and the aromatic C-C stretching modes of the naphthalene ring. The Raman spectrum of the cocrystal will be distinct from the physical mixture of the two components. nih.gov

Furthermore, any variations in the crystal lattice of different polymorphs would result in distinguishable Raman spectra, especially in the low-frequency region (below 200 cm⁻¹). This makes Raman spectroscopy a powerful tool for screening and identifying different cocrystal polymorphs, which may exhibit different physicochemical properties.

Hypothetical Raman Shift Data

| Compound/Cocrystal | Vibrational Mode | Hypothetical Raman Shift (cm⁻¹) | Observation |

| Acetic Acid | C=O stretch | 1665 | |

| 1-propan-2-ylnaphthalen-2-ol | Aromatic C=C stretch | 1580, 1605 | |

| This compound Cocrystal | C=O stretch (H-bonded) | 1650 | Shift to lower frequency. |

| This compound Cocrystal | Aromatic C=C stretch | 1585, 1610 | Shifts due to altered crystal packing. |

| This compound Cocrystal (Polymorph I) | Lattice Vibrations | 55, 82, 110 | |

| This compound Cocrystal (Polymorph II) | Lattice Vibrations | 60, 89, 115 | Different low-frequency modes indicate polymorphism. |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Recognition and Supramolecular Synthons in Acetic Acid;1 Propan 2 Ylnaphthalen 2 Ol Systems

Identification and Classification of Primary Supramolecular Synthons

Supramolecular synthons are robust and recurring structural motifs formed by intermolecular interactions. nih.gov In a system containing a carboxylic acid and a hydroxyl group, the primary synthons arise from the hydrogen-bonding capabilities of these two functionalities. They can be broadly classified into heterosynthons, formed between different functional groups, and homosynthons, formed between identical functional groups. saspublishers.com

The interaction between the carboxylic acid of acetic acid and the hydroxyl group of 1-propan-2-ylnaphthalen-2-ol can form a supramolecular heterosynthon. This interaction consists of an O-H···O hydrogen bond where the carboxylic acid's hydroxyl group can act as a hydrogen bond donor to the naphthol's oxygen, or the naphthol's hydroxyl group can donate to the carbonyl oxygen of the acetic acid. Phenols are established as having medium hydrogen-bond donor strength and are known to form supramolecular heterosynthons with various acceptors, including carboxylate moieties. nih.gov

The formation of these heterosynthons is a critical step in co-crystal assembly. The energetics of these interactions are significant, with typical hydrogen bond energies falling in the range of 15-40 kJ/mol. Computational studies on similar systems, such as phenylacetic acid–nicotinamide, have shown that the intermolecular hydrogen bond energy of a robust heterosynthon can be as strong as -53.87 kJ/mol. researchgate.net The specific geometry and energy of the carboxylic acid···hydroxyl heterosynthon will dictate its prevalence in the final crystal lattice.

A significant competing interaction in any system containing carboxylic acids is the formation of the carboxylic acid dimer homosynthon. nih.gov This is a highly stable, cyclic motif described by the graph set notation R²₂(8), where two carboxylic acid molecules are linked by a pair of O-H···O hydrogen bonds. nih.gov This synthon is one of the most robust and predictable in crystal engineering. saspublishers.com

Studies of carboxylic acids and alcohols in the Cambridge Structural Database (CSD) show that a substantial percentage of these molecules form homosynthons (34% for carboxylic acids and 26% for alcohols), while the remainder form heterosynthons with other functional groups. acs.org The formation of the acetic acid dimer is in direct competition with the formation of the heterosynthon with 1-propan-2-ylnaphthalen-2-ol. The outcome of this competition depends on several factors, including stoichiometry, solvent effects, and the relative energetic stability of the synthons. Although heterosynthons are often energetically preferred, the stability of the carboxylic acid dimer makes it a common motif. researchgate.net The interplay between hydrogen bonding and hydrophobic interactions is also crucial for the dimerization of carboxylic acids. nih.gov

Table 1: Primary Supramolecular Synthons in the Acetic Acid;1-propan-2-ylnaphthalen-2-ol System

| Synthon Type | Interacting Groups | Description | Typical Energy Range (kJ/mol) |

|---|---|---|---|

| Heterosynthon | Carboxylic Acid ··· Hydroxyl | A single O-H···O hydrogen bond between the -COOH group of acetic acid and the -OH group of the naphthol derivative. | 15 - 40 |

| Homosynthon | Carboxylic Acid ··· Carboxylic Acid | A cyclic R²₂(8) dimer formed by two acetic acid molecules via a pair of O-H···O hydrogen bonds. | 30 - 60 (for the pair) |

Analysis of Secondary and Weak Non-Covalent Interactions

C-H···π Interactions: The electron-rich π-system of the naphthalene (B1677914) ring can act as a soft hydrogen bond acceptor for C-H donors. These interactions, often described as edge-to-face, play a crucial role in the packing of aromatic molecules. researchgate.net

π-π Stacking: The planar naphthalene rings can interact via π-π stacking forces. researchgate.net These interactions are dominated by dispersion forces and are highly influential in the crystal packing of polycyclic aromatic hydrocarbons. acs.orgresearchgate.net The geometry can be face-to-face or, more commonly, parallel-displaced to minimize electrostatic repulsion. acs.org The stabilization energy from π-π interactions involving naphthalene moieties can be substantial, with calculations for naphthalenediimide systems showing contributions ranging from -83 to -96 kJ/mol. acs.org

Table 2: Secondary Non-Covalent Interactions

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) |

|---|---|---|---|

| C-H···O | C-H (methyl, isopropyl) | O (carbonyl, hydroxyl) | 2 - 8 |

| C-H···π | C-H (methyl, isopropyl) | Naphthalene π-system | 2 - 10 |

| π-π Stacking | Naphthalene π-system | Naphthalene π-system | 10 - 50 |

Conformational Landscape and Its Impact on Supramolecular Architecture

The conformational flexibility of the co-formers can have a profound impact on the resulting supramolecular architecture, potentially leading to the formation of different polymorphs. For acetic acid, conformational flexibility is minimal. However, 1-propan-2-ylnaphthalen-2-ol possesses conformational freedom primarily through rotation around two key single bonds: the C-O bond of the hydroxyl group and the C-C bond connecting the isopropyl group to the naphthalene ring.

The orientation of the hydroxyl group's hydrogen atom determines its accessibility as a hydrogen bond donor and acceptor. Different rotational conformers (rotamers) can present different faces for intermolecular interactions, potentially favoring the formation of a heterosynthon over a homosynthon, or vice versa. Similarly, the rotation of the bulky isopropyl group can influence the steric environment around the hydroxyl group and affect how molecules pack in the crystal lattice, influencing which weaker interactions, like C-H···π or π-π stacking, can be formed. This flexibility means that under different crystallization conditions, different conformers might be "trapped" in the solid state, leading to distinct crystal structures with varied physicochemical properties.

Mechanisms of Proton Transfer versus Neutral Hydrogen Bonding in Acid-Base Cocrystal Formation

When an acid and a base are combined, the resulting solid can be either a cocrystal, where both components remain neutral and are linked by hydrogen bonds, or a salt, where a proton is transferred from the acid to the base, resulting in an ionic pair. rsc.org The outcome is primarily determined by the relative acidity and basicity of the components, which can be quantified by their pKa values.

A widely accepted empirical guideline, the "ΔpKa rule," is used to predict the likelihood of proton transfer. rsc.orgrsc.orgsemanticscholar.org The rule is based on the difference between the pKa of the protonated base and the pKa of the acid: ΔpKa = pKa(base) - pKa(acid)

If ΔpKa < 0 , proton transfer is highly unlikely, and the formation of a cocrystal with neutral hydrogen bonding is expected. rsc.org

If ΔpKa > 3 , proton transfer is highly likely, leading to the formation of a salt . rsc.orgacs.org

If 0 < ΔpKa < 3 , the outcome is ambiguous, and either a cocrystal or a salt may form, often influenced by subtle environmental or crystal packing effects.

For the system :

Acetic Acid (Acid): The pKa is approximately 4.76.

1-propan-2-ylnaphthalen-2-ol (Base): This is a derivative of 2-naphthol (B1666908). The pKa of 2-naphthol is approximately 9.51. nih.govguidechem.comchemicalbook.comwikipedia.org The presence of an alkyl (isopropyl) group is unlikely to change this value dramatically.

Calculating the ΔpKa for this system: ΔpKa = pKa(2-naphthol) - pKa(acetic acid) ≈ 9.51 - 4.76 = 4.75

Based on this ΔpKa value of 4.75, which is significantly greater than 3, the ΔpKa rule would predict that proton transfer from acetic acid to the naphthol is likely. rsc.orgacs.org This would result in the formation of an acetate (B1210297) anion and a protonated 1-propan-2-ylnaphthalen-2-ol cation, forming a molecular salt. In this ionic state, the dominant interaction would be a strong, charge-assisted hydrogen bond (O-H⁺···O⁻) rather than the neutral hydrogen bonds that define a cocrystal. The C-O bond length can be indicative of protonation, with C-O⁻ bonds in phenolates being measurably shorter on average (mean of 1.307 Å) than C-OH bonds in neutral phenols (mean of 1.362 Å). nih.govacs.org

However, phenols are very weak bases, and the protonation would occur on the oxygen, creating an oxonium ion, which is generally unstable unless significantly stabilized by the crystal lattice. Some studies suggest that for acid-base complexes, the intermediate ΔpKa range can be wider, and factors like solvation and ancillary hydrogen bonds play a key role in stabilizing the ions. rsc.org Despite the high ΔpKa, the weak basicity of the hydroxyl group means that a neutral cocrystal cannot be entirely ruled out without direct experimental evidence.

Table 3: Proton Transfer Prediction Based on ΔpKa | Component | Functional Group | pKa Value | ΔpKa Calculation | Prediction | | :--- | :--- | :--- | :--- | :--- | | Acetic acid | Carboxylic Acid | ~4.76 | 9.51 - 4.76 = 4.75 | Salt Formation (Proton Transfer Likely) | | 1-propan-2-ylnaphthalen-2-ol | Phenolic Hydroxyl | ~9.51 (as 2-naphthol) nih.govwikipedia.org | | |

Computational and Theoretical Approaches for Cocrystal Formation Prediction and Design

Crystal Structure Prediction (CSP) Algorithms and Their Efficacy

Crystal Structure Prediction (CSP) is a computational technique that generates potential crystal structures for a given chemical formula. mdpi.com These generated structures are then ranked based on their lattice energies to identify the most stable forms. mdpi.com CSP is a valuable tool in the pharmaceutical industry for predicting all possible crystalline solid forms of small-molecule active pharmaceutical ingredients. researchgate.netxtalpi.com The efficacy of CSP lies in its ability to identify the most stable cocrystal configurations by comparing the energies of various possible arrangements. mdpi.comresearchgate.net Different approaches within CSP, such as evolutionary algorithms that mimic natural selection to refine candidate structures, and random sampling, which involves generating a large number of random structures for stability evaluation, are utilized to explore the energy landscape of a potential cocrystal system. mdpi.com Several software packages, including XtalOpt and GRACE, have been developed to aid in the CSP process. mdpi.com

For molecules that possess conformational flexibility, conformational sampling is a critical aspect of CSP. acs.orgnih.gov The conformation of a molecule can significantly influence its ability to form a stable cocrystal. acs.org Therefore, robust virtual cocrystal screening methods must account for changes in molecular geometry and their impact on cocrystallization descriptors. acs.org A significant challenge in computational screening is accounting for the fact that flexible molecules can have several different stable conformations in solution and may even adopt strained poses in their solid form. acs.org

Illustrative Data: Lattice Energy Ranking

| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) | Rank |

|---|---|---|---|---|

| Form A | P21/c | -150.5 | 0.0 | 1 |

| Form B | P-1 | -148.2 | +2.3 | 2 |

| Form C | C2/c | -145.8 | +4.7 | 3 |

| Form D | P212121 | -143.1 | +7.4 | 4 |

Molecular Dynamics (MD) simulations are a powerful tool for the computational screening of cocrystals, providing insights into the energetics and structural features of potential cocrystal systems. mdpi.com MD simulations can be used to rapidly assess a large library of coformer candidates, predicting which are most likely to form stable cocrystals with a given molecule. mdpi.com Beyond just predicting formation, MD offers valuable information on the structural stability and physicochemical properties of the potential cocrystals. mdpi.com These simulations can also elucidate the dynamic nature of interactions between the drug and coformer, including the role of water molecules in the binding process. frontiersin.org While computationally more intensive than other methods, MD simulations have demonstrated high accuracy and efficiency in predicting new cocrystals. nih.gov

Quantum Chemical Calculations for Intermolecular Interaction Analysis

Quantum chemical (QC) calculations are fundamental to understanding the forces that govern the interactions between atoms and molecules in a cocrystal. mdpi.comrsc.org These methods provide detailed insights into the electronic structure of the individual molecules, which in turn helps in understanding their reactivity and their capacity to form specific interactions such as hydrogen bonds and electrostatic interactions. mdpi.com QC calculations are also used to develop accurate models for the intermolecular interactions between the components of the cocrystal, taking into account factors like electrostatic interactions, hydrogen bonding, and dispersion forces. mdpi.comnih.gov The accuracy of these models is paramount for the reliable prediction of cocrystals. nih.gov Furthermore, QC methods can be employed to calculate the interaction energy between the active pharmaceutical ingredient (API) and the coformer when they are packed together in a crystal lattice, offering a preliminary assessment of the potential cocrystal's stability. mdpi.comnih.govrsc.org

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules and predicting interaction energies. mdpi.commdpi.com DFT can provide valuable insights into the mechanisms of cocrystal formation by examining hydrogen-bonding patterns, relative energies, and changes in electronic structure. mdpi.com This theoretical approach is often used in conjunction with experimental techniques to provide a comprehensive understanding of cocrystal systems. nih.gov DFT calculations, often employing functionals like B3LYP, are used to optimize the geometry of possible cocrystal structures and to analyze their vibrational modes. nih.govacs.org For enhanced accuracy, DFT is often augmented with an empirical dispersion term to better account for van der Waals interactions. dntb.gov.uaacs.org

Illustrative Data: DFT Calculated Interaction Energies

| Interaction Pair | Interaction Type | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Acetic Acid (O-H) --- 1-propan-2-ylnaphthalen-2-ol (O) | Hydrogen Bond | -8.5 |

| Acetic Acid (C=O) --- 1-propan-2-ylnaphthalen-2-ol (O-H) | Hydrogen Bond | -7.2 |

| Naphthalene (B1677914) ring --- Naphthalene ring | π-π Stacking | -3.1 |

Molecular Electrostatic Potential (MEP) mapping is a computational tool that analyzes the electrostatic potential distribution around a molecule to predict sites of interaction. mdpi.comtandfonline.com This technique is instrumental in prioritizing potential interaction sites and assessing the electrostatic complementarity between an API and a coformer. mdpi.comnih.gov By identifying regions of positive and negative electrostatic potential, MEP maps can pinpoint the most favorable sites for hydrogen bonding and other intermolecular interactions, thereby aiding in the rational design of cocrystals. mdpi.comacs.orgnih.gov A more positive MEP value indicates a better hydrogen-bond donor site, while a more negative value suggests a better hydrogen-bond acceptor site. acs.org The insights gained from MEP analysis help in understanding the likelihood of forming stable cocrystals. mdpi.com

Illustrative Data: MEP Maxima and Minima

| Molecule | Site | MEP Value (a.u.) | Interpretation |

|---|---|---|---|

| Acetic Acid | Vmax on O-H | +0.085 | Strong H-bond donor |

| Acetic Acid | Vmin on C=O | -0.055 | Strong H-bond acceptor |

| 1-propan-2-ylnaphthalen-2-ol | Vmax on O-H | +0.070 | H-bond donor |

| 1-propan-2-ylnaphthalen-2-ol | Vmin on Oxygen | -0.048 | H-bond acceptor |

The computational prediction of hydrogen bond propensities is a valuable tool for assessing the likelihood of cocrystal formation. acs.orgtandfonline.com This approach often utilizes statistical data from crystallographic databases, such as the Cambridge Structural Database, to build models that predict the probability of specific hydrogen bond synthons forming. acs.org The hydrogen-bond propensity (HBP) tool, for instance, compares the likelihood of hydrogen bond formation between the API and coformer (A:C) versus between the API molecules themselves (A:A) and the coformer molecules themselves (C:C). acs.org A cocrystal is predicted to be more likely to form if the A:C interaction is more probable than the A:A and C:C interactions. acs.org While these methods have shown success in predicting cocrystallization outcomes, their accuracy can be limited as they may not account for multiple or complex hydrogen bonding motifs. acs.orgtandfonline.comresearchgate.net

Illustrative Data: Hydrogen Bond Propensity Scores

| Interaction | Propensity Score | Prediction |

|---|---|---|

| Acetic Acid --- Acetic Acid (dimer) | 0.85 | Highly Likely |

| 1-propan-2-ylnaphthalen-2-ol --- 1-propan-2-ylnaphthalen-2-ol | 0.65 | Likely |

| Acetic Acid --- 1-propan-2-ylnaphthalen-2-ol | 0.90 | Very Highly Likely |

Machine Learning and Artificial Intelligence in Accelerating Cocrystal Discovery

For the specific case of Acetic acid;1-propan-2-ylnaphthalen-2-ol, machine learning models can be trained to predict the likelihood of cocrystal formation. mdpi.com This process involves several key steps. Initially, a large dataset of known cocrystal successes and failures is compiled from sources like the Cambridge Structural Database (CSD). crystallizationsystems.com Each molecule in the dataset is then represented by a set of numerical features known as molecular descriptors. These descriptors can capture a wide range of constitutional, topological, and quantum-chemical properties of the molecules.

Below is an illustrative table of the types of molecular descriptors that would be used as input features for a machine learning model designed to predict the formation of the this compound cocrystal.

| Descriptor Category | Example Descriptors for Acetic Acid | Example Descriptors for 1-propan-2-ylnaphthalen-2-ol |

| Constitutional | Molecular Weight, Number of H-bond Donors, Number of H-bond Acceptors | Molecular Weight, Number of H-bond Donors, Number of H-bond Acceptors |

| Topological | Wiener Index, Balaban's J index | Wiener Index, Balaban's J index |

| Geometrical | Molecular Surface Area, Molecular Volume | Molecular Surface Area, Molecular Volume |

| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment | HOMO Energy, LUMO Energy, Dipole Moment |

Theoretical Modeling of Nucleation and Growth Phenomena in Cocrystallization

Understanding the fundamental mechanisms of nucleation and crystal growth is paramount to controlling the outcome of a cocrystallization process. digitellinc.com Theoretical modeling provides invaluable insights into these complex phenomena at a molecular level, which can be difficult to probe experimentally. nih.govucl.ac.uk

Classical Nucleation Theory (CNT) is a foundational framework for studying the kinetics of nucleation. wikipedia.org CNT describes the formation of a new crystalline phase from a supersaturated solution as a process of overcoming a free energy barrier. encyclopedia.pub For the this compound system, CNT can be used to model the nucleation rate as a function of key variables such as supersaturation, temperature, and the interfacial energy between the cocrystal nucleus and the surrounding solution. ul.iecmu.edu While CNT provides a valuable conceptual framework, it relies on macroscopic properties like surface tension, which may not be entirely accurate for nanoscale nuclei. wikipedia.org Nevertheless, it serves as a crucial tool for understanding and predicting nucleation behavior. ul.ieresearchgate.net

Molecular Dynamics (MD) simulations offer a more detailed, atomistic view of the cocrystallization process. digitellinc.com By simulating the trajectories of individual molecules over time, MD can reveal the specific molecular interactions and ordering events that lead to nucleation and growth. mdpi.commdpi.com For the this compound system, MD simulations could be employed to:

Investigate the formation of hydrogen-bonded synthons between acetic acid and 1-propan-2-ylnaphthalen-2-ol in solution, which are the building blocks of the cocrystal.

Determine the free energy landscape of nucleation, providing a more accurate picture than CNT alone. digitellinc.com

Simulate the growth of a cocrystal nucleus, observing how new molecules attach to the crystal surface. mdpi.com

Predict the final crystal morphology based on the relative growth rates of different crystal faces.

The insights gained from these simulations can help in designing and optimizing experimental conditions to favor the formation of the desired cocrystal. nih.gov For instance, understanding the role of the solvent in mediating interactions between the coformers can guide the selection of an appropriate crystallization solvent.

The table below outlines key parameters that would be investigated in a theoretical study of nucleation for the this compound cocrystal, using both CNT and MD simulations.

| Parameter | Classical Nucleation Theory (CNT) Approach | Molecular Dynamics (MD) Simulation Approach |

| Nucleation Rate | Calculated as a function of supersaturation and interfacial energy. | Determined by observing the spontaneous formation of nuclei in large-scale simulations or by using enhanced sampling techniques. |

| Critical Nucleus Size | Estimated based on the balance between the favorable free energy of bulk crystal formation and the unfavorable free energy of creating a new surface. | Directly observed and characterized in terms of the number of molecules and their arrangement. |

| Interfacial Free Energy | Typically treated as a fitting parameter to match experimental data. | Can be calculated directly from simulations by analyzing the interface between the crystal nucleus and the solution. |

| Mechanism | Assumes a single-step process of monomer addition. | Can reveal multi-step nucleation pathways and the role of pre-nucleation clusters or metastable intermediates. |

By combining the predictive power of machine learning with the mechanistic insights from theoretical modeling, researchers can develop a comprehensive, multi-scale understanding of the cocrystallization process for systems like this compound. This synergy accelerates the discovery of new cocrystals and provides the fundamental knowledge needed to control their formation and properties.

Crystallographic Engineering and Rational Design of Naphthol Carboxylic Acid Cocrystals

Polymorphism and Pseudopolymorphism: Control and Characterization

A significant challenge in crystal engineering is the phenomenon of polymorphism, where a substance can exist in more than one crystalline form. nih.govresearchgate.net These different polymorphs can exhibit distinct physicochemical properties. nih.gov Pseudopolymorphism refers to the inclusion of solvent molecules within the crystal lattice, forming solvates or hydrates. nih.gov Both polymorphism and pseudopolymorphism are critical considerations in the development of cocrystals, as unexpected phase transformations can impact the performance and stability of the final product. nih.gov

Control of Polymorphism and Pseudopolymorphism:

Several strategies can be employed to control the formation of specific polymorphs or pseudopolymorphs:

Solvent Selection: The choice of solvent can significantly influence the nucleation and growth of a particular crystalline form. nih.gov

Temperature: Temperature can affect the relative stability of different polymorphs. rsc.org Variable temperature ball milling has been shown to induce polymorphic transitions. rsc.org

Mechanochemistry: Techniques like grinding and milling can be used to produce different polymorphs or to convert a metastable form to a more stable one. chemrxiv.org

Additives: The presence of impurities or specifically added polymers can inhibit or promote the growth of certain polymorphs. iucr.org

Characterization of Polymorphs and Pseudopolymorphs:

A suite of analytical techniques is used to identify and characterize different solid forms: nih.gov

Powder X-ray Diffraction (PXRD): This is a primary technique for identifying crystalline phases, as each polymorph will have a unique diffraction pattern. nih.gov

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting points and transition temperatures of different polymorphs. nih.gov

Thermogravimetric Analysis (TGA): TGA is useful for identifying pseudopolymorphs by detecting weight loss corresponding to the evaporation of solvent molecules.

Spectroscopic Techniques: Infrared (IR) and Raman spectroscopy can differentiate polymorphs based on differences in their vibrational modes resulting from different molecular environments in the crystal lattice. biotech-asia.org

Solid-State Nuclear Magnetic Resonance (ssNMR): This technique provides information about the local chemical environment of atoms in the solid state and can distinguish between different crystalline forms. biotech-asia.org

| Technique | Information Provided |

| Powder X-ray Diffraction (PXRD) | Unique diffraction pattern for each crystalline phase. |

| Differential Scanning Calorimetry (DSC) | Melting points and transition temperatures. |

| Thermogravimetric Analysis (TGA) | Detection of solvent loss in pseudopolymorphs. |

| Infrared (IR) and Raman Spectroscopy | Differences in vibrational modes between polymorphs. |

| Solid-State Nuclear Magnetic Resonance (ssNMR) | Information on the local chemical environment of atoms. |

Strategies for Coformer Selection to Achieve Desired Cocrystal Architectures

The selection of a suitable coformer is a critical step in the rational design of cocrystals with desired properties. ul.ie Several knowledge-based approaches have been developed to guide this selection process:

Cambridge Structural Database (CSD) Screening: The CSD can be searched to identify known cocrystals with similar functional groups, providing insights into successful coformer pairings and recurring supramolecular synthons. mdpi.com

Hydrogen-Bonding Rules: Based on general principles of hydrogen bonding, coformers with complementary hydrogen bond donors and acceptors to the target molecule are selected. nih.gov The three main rules are: 1) all acidic hydrogens will be involved in hydrogen bonding, 2) all good acceptors will be used if there are donors, and 3) the best donors and acceptors will form hydrogen bonds with each other.

pKa Rule: The difference in pKa values between the acidic and basic components (ΔpKa = pKa(base) - pKa(acid)) can be used to predict whether a salt or a cocrystal will form. nih.gov A ΔpKa < 0 generally indicates cocrystal formation, while a ΔpKa > 3 suggests salt formation. The region between 0 and 3 is an intermediate zone where either outcome is possible.

Hansen Solubility Parameters (HSP): The principle of "like dissolves like" can be extended to cocrystal formation. Molecules with similar HSPs are more likely to be miscible and form cocrystals. nih.gov

Virtual Cocrystal Screening: Computational methods, such as molecular electrostatic potential surface (MEPS) analysis, can be used to predict the likelihood of cocrystal formation between a target molecule and a library of potential coformers. nih.gov

| Strategy | Principle |

| Cambridge Structural Database (CSD) Screening | Identify successful coformer pairings and synthons from existing crystal structures. |

| Hydrogen-Bonding Rules | Select coformers with complementary hydrogen bond donors and acceptors. |

| pKa Rule | Predict salt versus cocrystal formation based on the difference in pKa values. |

| Hansen Solubility Parameters (HSP) | Coformers with similar solubility parameters to the target molecule are more likely to form cocrystals. |

| Virtual Cocrystal Screening | Use computational methods to predict the likelihood of cocrystal formation. |

Impact of Substituent Effects on the Naphthalene (B1677914) and Acetic Acid Components on Cocrystal Landscape

Substituent Effects on the Naphthalene Component:

Electron-Withdrawing Groups (e.g., -NO2, -Cl): These groups can increase the acidity of the naphthol hydroxyl group, making it a stronger hydrogen bond donor. This can lead to stronger and more directional intermolecular interactions.

Positional Isomerism: The position of the substituent on the naphthalene ring can have a profound impact on the crystal packing. Different isomers can lead to the formation of different polymorphs or prevent cocrystal formation altogether due to steric clashes.

Substituent Effects on the Acetic Acid Component:

Additional Functional Groups: The introduction of other functional groups on the acetic acid moiety can introduce competing hydrogen bonding sites, leading to a more complex supramolecular landscape and potentially new synthons.

The interplay of these substituent effects determines the relative stability of different possible cocrystal phases. A systematic understanding of these effects is crucial for the rational design of cocrystals with tailored properties. Computational methods, such as calculating binding energies and analyzing intermolecular interactions, can provide valuable insights into how substituents influence cocrystal stability. mdpi.com For example, a study on DNBT-based cocrystals showed that the introduction of different substituents significantly affected the impact sensitivity and detonation performance of the materials. mdpi.com

Thermodynamic and Kinetic Studies of Acetic Acid;1 Propan 2 Ylnaphthalen 2 Ol Cocrystal Systems

Thermal Analysis for Investigating Phase Transitions and Stability

Thermal analysis techniques are pivotal in the characterization of cocrystals, providing critical information about their phase transitions, stability, and formation. ucl.ac.uk These methods monitor the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.

Differential Scanning Calorimetry (DSC) is a primary tool for the thermal characterization of cocrystals. nih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The resulting thermogram reveals thermal events such as melting, crystallization, and solid-solid phase transitions. nih.gov

For a cocrystal system, DSC is instrumental in confirming the formation of a new crystalline phase. The cocrystal will exhibit a single, sharp endothermic peak corresponding to its melting point, which is distinct from the melting points of the individual co-formers. nih.gov In some cases, heating a physical mixture of the two co-formers can induce cocrystal formation, which appears as an exothermic event (crystallization) immediately following an endothermic event (eutectic melting). nih.gov

The construction of a binary phase diagram, which maps the thermal behavior of mixtures of the two co-formers at various compositions, can be achieved using DSC data. researchgate.net The presence of two eutectic points and a central region corresponding to the cocrystal typically results in a 'W'-shaped diagram, confirming cocrystal formation. nih.gov

Illustrative DSC Data for a Hypothetical Cocrystal System

| Sample | Onset Temperature (°C) | Peak Melting Point (°C) | Enthalpy of Fusion (J/g) |

| Acetic Acid | 16.0 | 16.6 | 195.5 |

| 1-propan-2-ylnaphthalen-2-ol | 118.0 | 122.0 | 130.2 |

| Physical Mixture (1:1) | 95.5 (eutectic) | - | - |

| Cocrystal (1:1) | 145.2 | 148.5 | 210.8 |

This table presents hypothetical data to illustrate the expected differences in thermal properties between co-formers and their corresponding cocrystal.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and stoichiometry of cocrystals, particularly in identifying the presence of solvent molecules (solvates) or water (hydrates). researchgate.net

A TGA thermogram of a stable, non-solvated cocrystal will typically show a single step of mass loss corresponding to its decomposition at a temperature higher than the boiling points of the individual components. If a cocrystal is a solvate, an initial mass loss step will be observed at a lower temperature, corresponding to the loss of the solvent molecule. The percentage of mass loss in this step can be used to confirm the stoichiometry of the solvent in the crystal lattice.

Illustrative TGA Data for a Hypothetical Cocrystal System

| Sample | Temperature Range of Mass Loss (°C) | Mass Loss (%) | Interpretation |

| Acetic Acid | 100 - 140 | ~100 | Evaporation |

| 1-propan-2-ylnaphthalen-2-ol | 220 - 350 | ~100 | Decomposition |

| Cocrystal (Anhydrous) | 250 - 400 | ~100 | Decomposition of the cocrystal |

| Cocrystal (Solvate) | 80 - 120 | 10.5 | Loss of solvent molecule |

| 250 - 400 | 89.5 | Decomposition of the desolvated cocrystal |

This table provides hypothetical TGA data to demonstrate how the technique can differentiate between anhydrous and solvated cocrystals.

Advanced Techniques for Monitoring Cocrystallization Kinetics

Understanding the kinetics of cocrystallization is essential for developing robust and scalable manufacturing processes. Various in-situ monitoring techniques allow for real-time tracking of the transformation from individual co-formers to the cocrystal phase.

Techniques such as in-situ Raman spectroscopy and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are powerful for monitoring solution-based cocrystallization. researchgate.net These methods can track the concentration of each co-former in the solution over time. The formation of the cocrystal is indicated by a decrease in the solution concentration of both components below their individual solubilities, as the system moves towards equilibrium with the less soluble cocrystal phase. nih.gov

Determination of Phase Diagrams for Binary Cocrystal Systems

Phase diagrams are graphical representations of the physical states of a system under different conditions of temperature, pressure, and composition. For cocrystal systems, binary temperature-composition phase diagrams are essential for understanding the thermodynamic stability of the cocrystal relative to its constituent components. ru.nl

These diagrams are typically constructed by analyzing a series of physical mixtures of the two co-formers at varying molar ratios using DSC. researchgate.net The key features of a binary phase diagram for a cocrystal-forming system are the melting points of the pure components, the eutectic points (where the mixture has the lowest melting point), and the melting point of the cocrystal itself. nih.gov

A system that forms a stable cocrystal will typically show a diagram with two eutectic points. researchgate.net The region between these eutectics represents the compositions where the cocrystal is the stable solid phase in equilibrium with the liquid phase. The peak of this central region corresponds to the melting point of the pure cocrystal at its stoichiometric ratio. ru.nl

Role of Solvent and Supersaturation in Cocrystal Nucleation and Growth

In solution-based cocrystallization, the choice of solvent and the level of supersaturation are critical parameters that govern the nucleation and growth of the cocrystal, and ultimately its purity, size, and morphology.

Solvent: The solvent plays a multifaceted role. It must be able to dissolve both co-formers to an appropriate extent. The relative solubilities of the individual components and the cocrystal in the chosen solvent are crucial. Ideally, the cocrystal should be the least soluble solid phase under the crystallization conditions to ensure it precipitates preferentially. Solvent-co-former interactions can also influence molecular assembly and may favor the formation of specific supramolecular synthons required for cocrystallization.

Supersaturation: Supersaturation is the primary driving force for both nucleation and crystal growth. mt.com It is the state where the concentration of the solutes in a solution exceeds their equilibrium solubility. rsc.org In cocrystal systems, supersaturation can be generated by various methods, including cooling, solvent evaporation, or the addition of an anti-solvent. mdpi.com

The level of supersaturation significantly impacts the crystallization outcome.

Low Supersaturation: At low supersaturation levels, crystal growth is generally favored over nucleation. This typically leads to the formation of larger, more well-defined crystals. mt.com

High Supersaturation: At high supersaturation levels, the rate of nucleation often dominates over the rate of crystal growth, resulting in the rapid precipitation of a large number of small crystals. mt.com

Controlling the rate at which supersaturation is generated is key to controlling the final crystal attributes. A controlled, slow generation of supersaturation is often desired for producing high-quality cocrystals. elsevierpure.com

Advanced Research Applications and Functional Aspects of Naphthol Carboxylic Acid Cocrystals

Development of Novel Materials with Tailored Optoelectronic and Photothermal Properties

Naphthol-carboxylic acid cocrystals are promising candidates for the development of novel organic materials with tailored optoelectronic and photothermal properties. The electronic characteristics of these materials are governed by the arrangement of the constituent molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding and π-π stacking.

Organic photothermal cocrystals have garnered significant interest for their ability to convert light into heat, a property valuable in applications ranging from photoacoustic imaging to photothermal therapy. nih.govresearchgate.net The formation of cocrystals can lead to a narrowing of the energy gap and a broad absorption in the UV-Vis-NIR spectrum, which are crucial for efficient photothermal conversion. nih.gov While specific data for the acetic acid;1-propan-2-ylnaphthalen-2-ol cocrystal is not extensively documented, the general principles of charge-transfer interactions within similar organic cocrystals suggest its potential in this area. nih.govresearchgate.net

The photophysical properties of such cocrystals can be fine-tuned by modifying the components. For instance, the choice of the naphthol derivative and the carboxylic acid can influence the crystal packing and the electronic coupling between the molecules, thereby altering the optoelectronic and photothermal response.

Table 1: Potential Optoelectronic and Photothermal Properties of Naphthol-Carboxylic Acid Cocrystals

| Property | Influencing Factors | Potential Applications |

| Absorption Spectrum | Molecular structure of components, crystal packing, charge-transfer interactions. | Solar energy harvesting, photodetectors. |

| Photothermal Conversion Efficiency | Non-radiative decay pathways, intermolecular interactions. | Photothermal therapy, photoacoustic imaging. nih.gov |

| Luminescence | π-conjugation, aggregation-induced emission. | Organic light-emitting diodes (OLEDs), sensors. |

Detailed research into the crystal structure and photophysical characteristics of this compound is necessary to fully elucidate its potential in these advanced applications.

Application in Supramolecular Systems for Sensing and Molecular Recognition

The hydrogen-bonding capabilities of the carboxylic acid and the hydroxyl group of the naphthol derivative make these cocrystals ideal components for the construction of supramolecular systems for sensing and molecular recognition. The specific and directional nature of these interactions allows for the selective binding of guest molecules.

The recognition of carboxylic acids is a significant area of research in supramolecular chemistry due to their prevalence in biological and chemical systems. Synthetic receptors designed to bind carboxylic acids often utilize multiple hydrogen bonds and π-stacking interactions to achieve high affinity and selectivity. Naphthol-based systems can provide a platform for the development of such receptors, where the naphthyl group can participate in π-stacking interactions.

While direct applications of the this compound cocrystal in sensing have not been extensively reported, the fundamental principles of molecular recognition suggest its potential. The cocrystal itself can be seen as a model for host-guest chemistry, where the acetic acid is the "guest" bound to the "host" naphthol. By modifying the naphthol component, it may be possible to create receptors for other carboxylic acids or different functional groups.

Cocrystallization for Chemical Separation and Purification Processes

Cocrystallization is emerging as a valuable technique for the separation and purification of chemical compounds. nih.gov This method can be particularly useful for separating isomers or closely related compounds that are difficult to separate by traditional methods like distillation or fractional crystallization. google.com

The purification of naphthols, for instance, can be challenging due to the presence of isomeric impurities. google.com The formation of cocrystals with a specific coformer can be a highly selective process, allowing for the preferential crystallization of one component from a mixture. The resulting cocrystal can then be easily separated, and the desired compound can be recovered by disrupting the non-covalent interactions, for example, by changing the solvent or pH.

The process relies on the specific molecular recognition between the target molecule and the coformer. In the case of this compound, the formation of the cocrystal could potentially be used to isolate 1-propan-2-ylnaphthalen-2-ol from a complex mixture. The efficiency of such a separation would depend on the relative solubilities of the starting materials and the cocrystal, as well as the kinetics and thermodynamics of cocrystal formation.

Table 2: Principles of Cocrystallization for Separation

| Step | Description | Key Parameters |

| Coformer Selection | Choosing a molecule that selectively interacts with the target compound. | Molecular complementarity, hydrogen bonding ability. |

| Crystallization | Inducing the formation of the cocrystal from a solution or melt. | Solvent, temperature, stoichiometry. |

| Isolation | Separating the cocrystal from the mother liquor. | Filtration, centrifugation. |

| Recovery | Liberating the pure compound from the cocrystal. | Solvent washing, pH adjustment. |

Further research is needed to explore the practical application of cocrystallization with acetic acid for the purification of 1-propan-2-ylnaphthalen-2-ol.

Exploration in Catalysis and Reaction Engineering (e.g., chiral catalysis from naphthol derivatives)

Naphthol derivatives, particularly chiral binaphthols (BINOLs), are widely used as ligands in asymmetric catalysis. researchgate.netnih.gov The development of catalysts based on naphthol structures is an active area of research. While the cocrystal of acetic acid with the achiral 1-propan-2-ylnaphthalen-2-ol is not itself a chiral catalyst, the principles of its formation and the study of its structure can provide insights into the design of new catalytic systems.

The incorporation of a catalytically active moiety into a cocrystal can lead to novel reactivity or improved catalyst stability and recyclability. For example, a chiral naphthol derivative could be cocrystallized with a co-catalyst or a substrate-binding unit to create a well-defined catalytic pocket.

Furthermore, understanding the supramolecular assembly of naphthol-carboxylic acid systems is relevant to the field of organocatalysis, where hydrogen bonding and other non-covalent interactions play a crucial role in directing the stereochemical outcome of reactions. While direct catalytic applications of the this compound cocrystal have not been demonstrated, the study of such systems contributes to the broader understanding of how non-covalent interactions can be harnessed in reaction engineering.

Future Research Directions and Challenges in Naphthol Carboxylic Acid Cocrystal Science

Innovations in High-Throughput Screening and Automated Cocrystal Synthesis